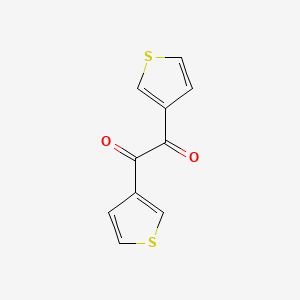

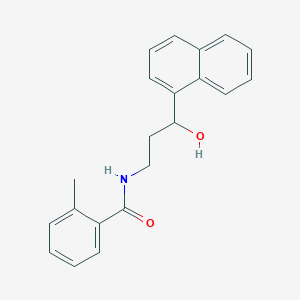

![molecular formula C19H21BrN4O2 B2516661 1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide CAS No. 2034245-85-5](/img/structure/B2516661.png)

1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of brominated pyrazole derivatives is well-documented in the provided literature. For instance, Paper describes the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides through the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines. This process involves the reduction of substituted nitrobenzene compounds using a Zn/NH4Cl reductant system in alcohol. Similarly, the synthesis of the compound of interest may involve bromination steps and the formation of pyrazole rings, which are common in such brominated compounds.

Molecular Structure Analysis

The molecular structure of brominated pyrazole derivatives is characterized by the presence of bromine atoms, which can significantly influence the molecular conformation and intermolecular interactions. Paper provides an analysis of the X-ray structure, Hirshfeld surface analysis, and DFT calculations of antipyrine derivatives, which are structurally related to pyrazole compounds. These analyses reveal that the crystal packing is stabilized by hydrogen bonds and π-interactions, which are likely to be relevant for the compound of interest as well.

Chemical Reactions Analysis

The reactivity of brominated pyrazole derivatives is influenced by the presence of the bromine atom, which is a good leaving group and can participate in various chemical reactions. The papers do not provide specific reactions for the compound , but the literature on similar compounds suggests that such brominated derivatives can undergo nucleophilic substitution reactions, coupling reactions, and can act as intermediates in the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyrazole derivatives are not explicitly discussed in the provided papers. However, based on the general knowledge of such compounds, they are likely to exhibit moderate to low solubility in water, high reactivity due to the presence of the bromine atom, and the potential for forming stable crystalline structures due to intermolecular interactions such as hydrogen bonding and π-interactions, as suggested by the analysis in Paper .

Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

- A significant area of application involves the synthesis of novel compounds with potential antimicrobial and antifungal properties. Researchers have developed various derivatives that have shown promising results in vitro for their antimicrobial activities. For instance, compounds synthesized from pyridine derivatives have been evaluated for their antimicrobial efficacy, highlighting the potential of these compounds in developing new antimicrobial agents (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Anticancer and Anti-inflammatory Agents

- Another critical application is in the synthesis of compounds with anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have been synthesized and screened for their cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities, showing promising results in the structure-activity relationship (SAR) studies, which could lead to new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).

Insecticidal and Fungicidal Properties

- The synthesis of novel derivatives with insecticidal and fungicidal activities is another area of significant interest. Compounds have been developed to target specific agricultural pests and fungal pathogens, contributing to the development of new pesticides and fungicides with potentially less environmental impact and improved efficacy (Zhu et al., 2014).

Systemic Fungicides

- Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized as structural analogs to systemic fungicides like carboxin. These compounds have been tested for fungicidal activity against various species, showing high levels of efficacy. This research opens up possibilities for developing new fungicides that can be used in agriculture to protect crops from fungal diseases (Huppatz, 1985).

Mécanisme D'action

The mechanism of action of such compounds often involves interactions with enzymes in the body. For example, some pyrazoline derivatives have been found to inhibit acetylcholinesterase (AChE), an enzyme that hydrolyzes acetylcholine in the cholinergic nervous system of both vertebrates and invertebrates . Inhibition of AChE can affect normal nerve pulse transmission, leading to changes in behavior and body movement .

The compound’s interaction with its targets can lead to changes in biochemical pathways. For instance, cells produce free radicals and reactive oxygen species (ROS) through their routine metabolic pathways. These compounds can increase dramatically under cellular damage . Pyrazoline derivatives, due to their antioxidant activity, might help in neutralizing these ROS, thereby preventing cellular damage .

The result of the compound’s action at the molecular and cellular level would depend on its specific targets and mode of action. For example, if it acts as an AChE inhibitor, it could lead to increased levels of acetylcholine in the synaptic cleft, affecting nerve signal transmission .

Propriétés

IUPAC Name |

1-(3-bromophenyl)-5-oxo-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)pyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21BrN4O2/c20-15-4-3-5-16(9-15)23-12-13(8-18(23)25)19(26)21-10-14-11-22-24-7-2-1-6-17(14)24/h3-5,9,11,13H,1-2,6-8,10,12H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITGZZZOMJDYQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)CNC(=O)C3CC(=O)N(C3)C4=CC(=CC=C4)Br)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-bromophenyl)-5-oxo-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

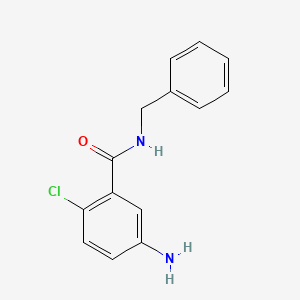

![ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2516581.png)

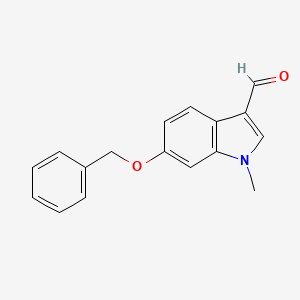

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)

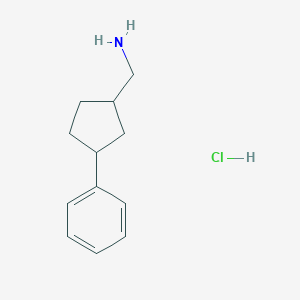

![N-(3-chloro-4-methoxyphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2516585.png)

![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)

![4-methyl-N-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2516589.png)

![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)

![Methyl 5-{[(3-methoxyphenyl)amino]methyl}furan-2-carboxylate](/img/structure/B2516594.png)

![1-[(Quinolin-4-yl)methyl]piperidin-4-ol](/img/structure/B2516599.png)